2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chloro group attached to it. The presence of these groups is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . This is followed by the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine ring. For example, 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Scientific Research Applications
Synthesis and Biological Activity
- A study conducted by Kumar et al. (2014) focused on the synthesis of novel derivatives related to the given chemical compound, specifically targeting cytotoxic activity against breast carcinoma cell lines. The compounds showed promising activity, highlighting their potential in cancer research (Kumar et al., 2014).
- Pivazyan et al. (2019) synthesized new derivatives, including those with potential plant growth stimulating effects. This study indicates the versatility of such compounds in both medical and agricultural research (Pivazyan et al., 2019).
Antioxidant and Antimicrobial Properties
- Bonacorso et al. (2015) described the synthesis of a novel series of compounds with antioxidant and antimicrobial activities. This research suggests potential applications in the development of new antimicrobial and antioxidant agents (Bonacorso et al., 2015).
- Bayrak et al. (2009) explored the antimicrobial activities of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide, a compound structurally related to the chemical . Their findings contribute to the understanding of these compounds' potential in antimicrobial applications (Bayrak et al., 2009).
Anticancer Applications
- Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives with significant anticancer activities, highlighting the potential of such compounds in cancer treatment (Hafez & El-Gazzar, 2020).
- Arora and Knaus (1999) investigated the anticonvulsant activity of related compounds, suggesting their use in neurological disorders (Arora & Knaus, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new TFMP derivatives and the exploration of their potential applications are expected to continue in the future .
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2F3N5O2/c17-10-1-3-11(4-2-10)28-8-13(22)25-26-14(27)7-24-15-12(18)5-9(6-23-15)16(19,20)21/h1-6H,7-8H2,(H2,22,25)(H,23,24)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYLXRFDEWVIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NNC(=O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=N/NC(=O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl)/N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.